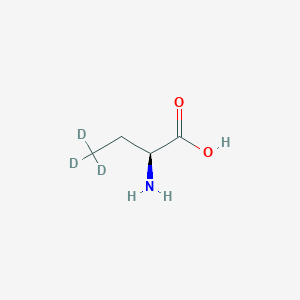










|
REACTION_CXSMILES
|
[NH2:1][CH:2]([CH2:6][CH3:7])[C:3]([OH:5])=[O:4].C(N(CC)CC)C.C[Si](Cl)(C)C.[C:20](Cl)(=[O:24])[CH2:21][CH2:22][CH3:23].[OH-].[Na+]>ClCCl.O>[C:20]([NH:1][CH:2]([CH2:6][CH3:7])[C:3]([OH:5])=[O:4])(=[O:24])[CH2:21][CH2:22][CH3:23] |f:4.5|
|


|
Name
|
|
|
Quantity
|
25.78 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(C(=O)O)CC
|
|
Name
|
|
|
Quantity
|
55.66 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
59.75 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)Cl
|
|
Name
|
|
|
Quantity
|
26.64 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the solution is stirred at room temperature for 1 hour and at 40° C. for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to −10° C.
|
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture is stirred at −10° C. for 2 hours and at room temperature for one hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
With ice-cooling
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture is stirred at room temperature for 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
the organic solvent is removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the precipitated solid is triturated once with water and twice with petroleum ether
|
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure at 45° C
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |